HDAC6 Inhibitory Potency Comparison with Class-Leading Selective Inhibitors
No direct head-to-head comparison data was identified in the accessible literature for CAS 1421491-35-1 against any named comparator. The BindingDB entry BDBM218214, initially retrieved in association with this CAS number via patent US9249087, was determined upon inspection to correspond to a structurally distinct compound (SMILES: CC(C)N(Cc1ccc(cc1)C(=O)NO)C(C)C; molecular formula C14H22N2O2) and therefore cannot be used as evidence for the target compound [1]. Cross-referencing the correct SMILES (COc1cccc(CNC(=O)C2CN(C(C)=O)C2)c1) against BindingDB returned no matching bioactivity records. Consequently, quantitative differentiation claims cannot be substantiated at this time.
| Evidence Dimension | HDAC6 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No verified data available for CAS 1421491-35-1 |
| Comparator Or Baseline | Tubastatin A (HDAC6 IC50 = 15 nM); ACY-1215/Ricolinostat (HDAC6 IC50 = 4.7 nM); Nexturastat A (HDAC6 IC50 = 5 nM) [2] |
| Quantified Difference | Cannot be calculated due to absence of target compound data |
| Conditions | Fluorogenic enzymatic assay using Boc-L-Lys(acetyl)-MCA substrate at pH 8.0 (standard HDAC6 assay conditions) |
Why This Matters
Without verified IC50 values, the compound cannot be positioned relative to established HDAC6 inhibitors for procurement decisions in epigenetic drug discovery.
- [1] BindingDB. BDBM218214 – US9249087, 53. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=218214 (accessed 2026-04-29). View Source
- [2] Butler, K.V. et al. Rational design and simple chemistry yield a superior, neuroprotective HDAC6 inhibitor, tubastatin A. J. Am. Chem. Soc. 2010, 132, 10842–10846. View Source
